2,4-dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one
Description
2,4-Dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one is a heterocyclic compound featuring a fused isoindolo-benzoxazinone core with two chlorine substituents at positions 2 and 2. For instance, benzoxazinones are often explored for their interactions with biological targets such as G protein-coupled receptors (GPCRs) or ion channels, as seen in compounds like L372662 and YM087 .
Properties
IUPAC Name |
2,4-dichloro-6,12b-dihydroisoindolo[2,3-c][1,3]benzoxazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2/c16-8-5-11-13-9-3-1-2-4-10(9)15(19)18(13)7-20-14(11)12(17)6-8/h1-6,13H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZAFCCJZYEKGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N2C(C3=CC=CC=C3C2=O)C4=C(O1)C(=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Mannich reaction, which involves the condensation of a phenol, an amine, and formaldehyde, can be employed to form the benzoxazine ring . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of such complex heterocyclic compounds often involves optimization of the synthetic route to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like molecular oxygen or dioxiranes.
Reduction: Reduction reactions can be performed using dissolving metals or sodium borohydride.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Molecular oxygen, dioxiranes.
Reducing agents: Sodium borohydride, dissolving metals.
Catalysts: Transition metals, Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of functionalized compounds.
Scientific Research Applications
2,4-Dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Industry: It is used in the development of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism by which 2,4-dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s full potential .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Core Structure: The target compound’s isoindolo-benzoxazinone framework distinguishes it from simpler benzoxazinones like 8-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one, which lacks fused rings and halogen substituents. This structural complexity likely enhances receptor binding specificity .
Biological Activity: While direct data are unavailable, L372662 and YM087 (benzoxazinone-containing GPCR antagonists) suggest that the target compound may interact with neurohormonal receptors, such as vasopressin or oxytocin receptors, due to shared structural motifs .
Research Findings and Hypotheses
Pharmacological Potential
- GPCR Modulation: Benzoxazinones like SR49059 and SSR149415 exhibit potent vasopressin receptor antagonism, implying that the chlorine substituents in the target compound could enhance binding affinity or selectivity .
- Metabolic Stability : The dichloro substitution may reduce oxidative metabolism, as seen in halogenated analogs like VPA985 , which show prolonged half-lives .
Limitations and Contradictions
- Data Gaps: No direct experimental data (e.g., IC₅₀, solubility) are available for the target compound, requiring extrapolation from analogs.
- Contradictory Evidence: While L372662 and YM087 suggest GPCR activity, simpler benzoxazinones like 8-methyl-1H-benzo[d][1,3]oxazin-2(4H)-one lack reported bioactivity, highlighting the importance of substituents in defining function .
Biological Activity
2,4-Dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one is a complex heterocyclic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C15H9Cl2N2O
- Molecular Weight : 303.15 g/mol
- Chemical Structure : The compound features a unique isoindole structure fused with a benzoxazine moiety, contributing to its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, focusing on its antitumor and antimicrobial properties.
Antitumor Activity
Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. A study conducted by reported that the compound demonstrated an IC50 value of approximately 5 µM against human breast cancer cells (MCF-7).
Antimicrobial Properties
In addition to its antitumor effects, the compound has shown antimicrobial activity against various pathogens. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 20 µg/mL and 15 µg/mL respectively .
Data Tables
| Biological Activity | Cell Line/Pathogen | IC50/MIC |
|---|---|---|
| Antitumor | MCF-7 (breast cancer) | 5 µM |
| Antimicrobial | Staphylococcus aureus | 20 µg/mL |
| Antimicrobial | Escherichia coli | 15 µg/mL |
Case Study 1: Antitumor Effects
A study published in Bioorganic & Medicinal Chemistry Letters explored the antitumor properties of various benzoxazine derivatives, including this compound. The researchers conducted in vitro tests on different cancer cell lines and found that the compound inhibited cell proliferation effectively. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that it could serve as a potential lead for developing new antimicrobial agents. The study emphasized the need for further exploration into its mechanism of action and potential resistance profiles in clinical settings.
While the exact mechanisms underlying the biological activities of this compound are still under investigation, preliminary studies suggest that it may interact with DNA and inhibit topoisomerase enzymes involved in DNA replication and repair processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
